

PAC-113: A Histatin 5 Derivative for Antifungal Therapy

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Compound of Interest

Compound Name: PAC-113

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PAC-113 is a synthetic 12-amino-acid peptide derived from human salivary histatin 5, a naturally occurring histidine-rich protein. It has emerged as a promising antifungal agent, particularly against *Candida* species, the primary causative agents of oral candidiasis. This technical guide provides a comprehensive overview of **PAC-113**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of **PAC-113** as a potential therapeutic.

Introduction

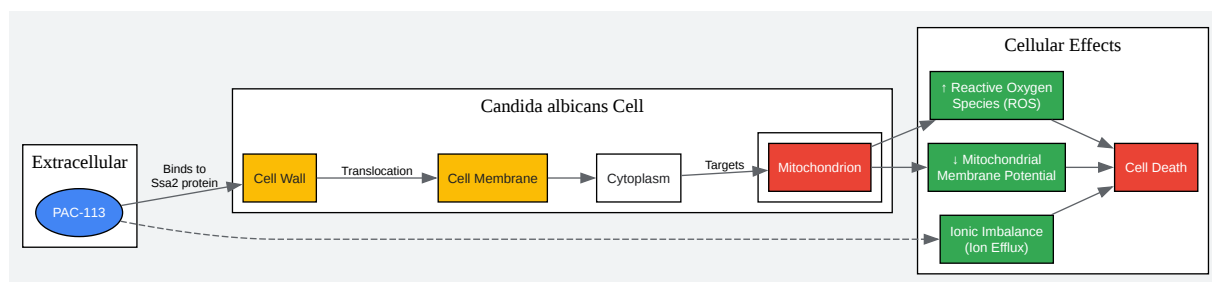
Oral candidiasis, a common opportunistic infection, poses a significant clinical challenge, especially in immunocompromised individuals such as those with HIV or undergoing chemotherapy.^{[1][2]} The rise of antifungal resistance to conventional therapies necessitates the development of novel therapeutic agents. **PAC-113**, a fragment of the human salivary protein histatin 5, represents a promising candidate due to its potent candidacidal activity and its derivation from a natural host defense peptide.^{[1][3]} Its amino acid sequence is Ac-AKRHHGYKRKFH-NH₂.^[3] This document details the multifaceted mechanism of action of **PAC-113**, summarizes its in vitro and clinical efficacy, and provides standardized protocols for its laboratory investigation.

Mechanism of Action

The candidacidal activity of **PAC-113** is a multi-step process that ultimately leads to fungal cell death. Unlike some antimicrobial peptides that primarily act by forming pores in the cell membrane, **PAC-113**'s mechanism is more complex, involving intracellular targets.[\[4\]](#)[\[5\]](#)

The proposed mechanism can be summarized as follows:

- **Cell Wall Binding:** The positively charged **PAC-113** peptide initially binds to the negatively charged components of the *Candida albicans* cell wall.[\[6\]](#)
- **Translocation:** Following initial binding, **PAC-113** is translocated across the cell wall and membrane into the fungal cytoplasm. This process is thought to be mediated by specific cell wall proteins, such as Ssa2.[\[3\]](#)
- **Mitochondrial Targeting:** Once inside the cell, **PAC-113** targets the mitochondria.[\[7\]](#)
- **Disruption of Mitochondrial Function:** The interaction of **PAC-113** with the mitochondria leads to a dissipation of the mitochondrial membrane potential.[\[8\]](#)
- **Generation of Reactive Oxygen Species (ROS):** The disruption of the mitochondrial respiratory chain results in the production of harmful reactive oxygen species (ROS).[\[7\]](#)[\[8\]](#)
- **Induction of Ionic Imbalance:** **PAC-113** also induces an efflux of ions, leading to osmotic dysregulation and loss of cell volume.[\[9\]](#)
- **Cell Death:** The culmination of these events—mitochondrial dysfunction, oxidative stress, and ionic imbalance—results in fungal cell death.[\[4\]](#)[\[9\]](#)



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Figure 1: Proposed mechanism of action of **PAC-113** against *Candida albicans*.

Quantitative Data

Antimicrobial Spectrum

PAC-113 has demonstrated potent activity against a range of clinically important *Candida* species. The Minimum Inhibitory Concentration (MIC) is a key measure of in vitro antifungal activity.

Organism	MIC (µg/mL)	Reference
<i>Candida albicans</i>	3.1 - 16	[3][5]
<i>Candida glabrata</i>	8 - 32	[3]
<i>Candida parapsilosis</i>	8 - 32	[3]
<i>Candida tropicalis</i>	4 - 16	[3]

Kill-Time Kinetics

Time-kill assays provide insight into the rate at which an antimicrobial agent kills a microbial population.

Time (minutes)	Candida albicans % Killed (at 1x MIC)	Reference
10	~20%	[4]
20	~40%	[4]
30	~60%	[4]
60	~80%	[4]
120	87%	[4] [5]

Cytotoxicity Profile

Assessing the cytotoxicity of a potential therapeutic against mammalian cells is crucial for determining its safety profile.

Cell Line	Assay	IC50 (μM)	Reference
Human Embryonic Kidney (HEK) 293	MTT	> 100	[10]
Vero (Monkey Kidney Epithelial)	MTT	> 100	[10]
Human Squamous Cell Carcinoma (HNSCC)	MTT	> 50	[11]

Note: Higher IC50 values indicate lower cytotoxicity.

Clinical Efficacy in Oral Candidiasis (Phase II Trials)

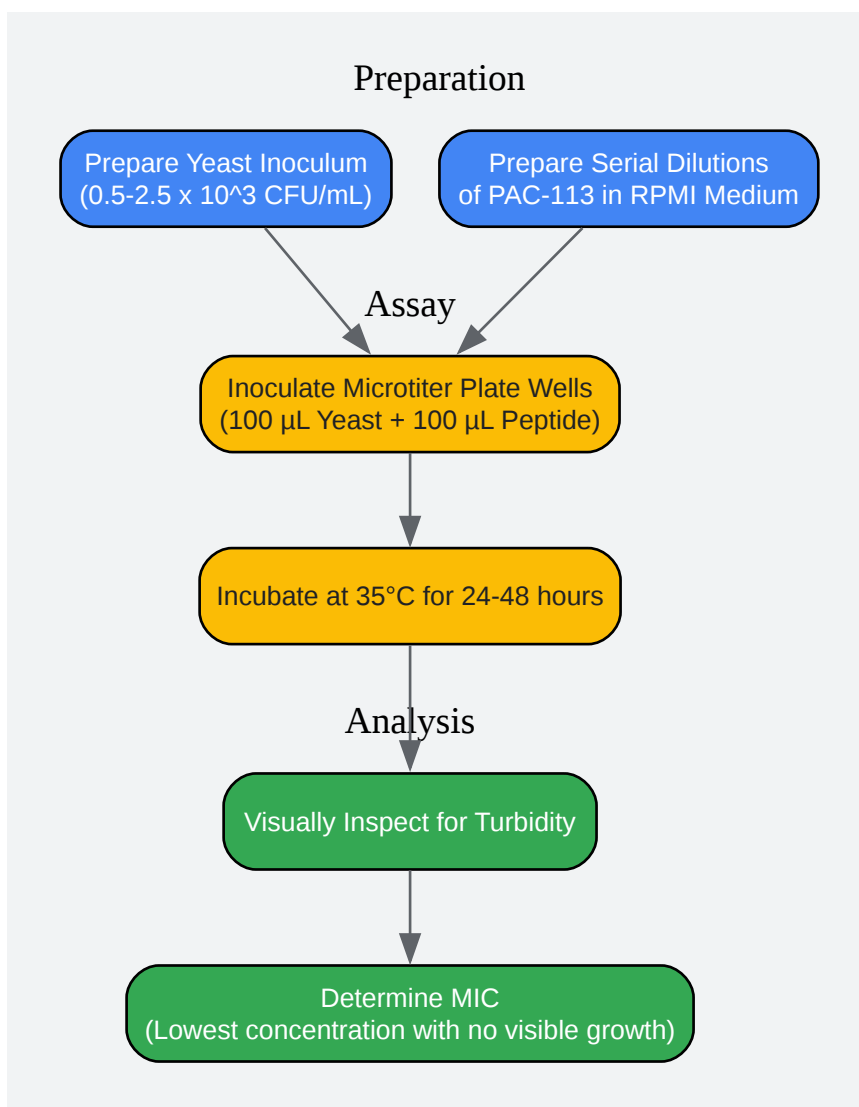
Clinical trials have evaluated the efficacy of **PAC-113** in treating oral candidiasis in HIV-positive patients.[\[6\]](#)[\[12\]](#)

Treatment Group	Clinical Cure Rate (Day 14/19)	Mycological Eradication Rate	Reference
PAC-113 (0.15% mouthrinse)	37%	Not Reported	[6]
Nystatin (Control)	36%	Not Reported	[6]
Optimal PAC-113 Dose (Phase IIb)	34% increase vs. Nystatin	Not Reported	[12]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[\[3\]](#)[\[8\]](#)



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References

- 1. The Interactions between the Antimicrobial Peptide P-113 and Living *Candida albicans* Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EUCAST: Clinical breakpoint table [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Killing kinetics of Hst5, P113, di-18Hc, hybrid peptides against Candida albicans. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Current treatment of oral candidiasis: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
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